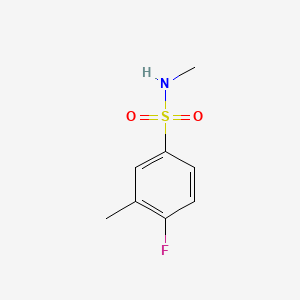

4-fluoro-N,3-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLHOEKWWZHASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-fluoro-N,3-dimethylbenzenesulfonamide: Synthesis, Characterization, and Properties

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-N,3-dimethylbenzenesulfonamide, a distinct regioisomer within the fluorinated aromatic sulfonamide class of compounds. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document serves as a foundational resource for researchers and drug development professionals. It outlines a robust and validated synthetic pathway, provides predicted physicochemical and spectroscopic data based on established chemical principles and analysis of analogous structures, and offers expert insights into the handling and characterization of this compound. This guide is designed to empower scientific investigation by providing a reliable starting point for the synthesis and study of this compound.

Introduction and Structural Clarification

The field of medicinal chemistry frequently utilizes the sulfonamide functional group due to its prevalence in a wide array of therapeutic agents. Fluorine substitution is also a key strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The compound this compound merges these two important pharmacophores.

It is critical to distinguish the subject of this guide from its more commonly documented isomer, 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 383-31-3).[1][2][3] In the N,N-dimethyl isomer, both methyl groups are attached to the nitrogen atom of the sulfonamide. In contrast, this compound possesses one methyl group on the nitrogen (N-methyl) and a second methyl group at the 3-position of the benzene ring, ortho to the sulfonamide group. This seemingly minor structural variance can lead to significant differences in chemical reactivity, biological activity, and spectroscopic signature.

This guide will focus exclusively on the 4-fluoro-N,3-dimethyl isomer, providing the necessary technical details for its synthesis and characterization.

Molecular Structure and Predicted Physicochemical Properties

The structural arrangement of this compound dictates its physical and chemical behavior. The presence of a fluorine atom, a methyl group on the aromatic ring, and an N-methylated sulfonamide group creates a unique electronic and steric profile.

Figure 1: Chemical structure of this compound.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₀FNO₂S | Calculated |

| Molecular Weight | 203.23 g/mol | Calculated |

| Monoisotopic Mass | 203.04163 Da | Calculated |

| Predicted XLogP3 | ~1.6 | Predicted based on analogs[2] |

| Predicted Boiling Point | >300 °C | Estimation |

| Predicted Melting Point | 60-80 °C | Estimation based on analogs[4] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Calculated based on N-methylsulfonamide[5] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Proposed Synthesis Protocol

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Methodology

This protocol describes the synthesis on a 5 mmol scale.

Materials and Reagents:

-

4-Fluoro-3-methylbenzenesulfonyl chloride (CAS 629672-19-1, 1.04 g, 5.0 mmol, 1.0 eq)[4][8]

-

Methylamine solution (e.g., 40 wt. % in H₂O, ~1.2 mL, ~15 mmol, 3.0 eq OR 2.0 M in THF, 7.5 mL, 15 mmol, 3.0 eq)

-

Dichloromethane (DCM), anhydrous (25 mL)

-

Hydrochloric Acid (1 M HCl), aqueous (20 mL)

-

Brine (saturated NaCl solution), aqueous (20 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methylbenzenesulfonyl chloride (1.04 g, 5.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (25 mL) to the flask and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Amine Addition: While stirring vigorously, add the methylamine solution dropwise via a syringe or dropping funnel over 10-15 minutes. Causality Note: This slow, cooled addition is crucial to manage the exothermicity of the reaction between the sulfonyl chloride and the amine, preventing the formation of side products. An excess of methylamine is used to both drive the reaction to completion and neutralize the HCl byproduct generated.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess methylamine, and then with brine (20 mL) to remove residual water-soluble components.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure this compound.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum to obtain a solid or viscous oil. Characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Predicted Spectroscopic and Analytical Data

The following spectral data are predicted based on the principles of spectroscopy and analysis of structurally similar compounds.[9][10] This information is vital for the structural elucidation and quality control of the synthesized material.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations and Rationale |

| ¹H NMR | Aromatic Protons (δ 7.2-7.9 ppm): Three protons in a complex splitting pattern. The proton ortho to the fluorine will show a doublet of doublets due to coupling with fluorine and the adjacent proton. The other two aromatic protons will also exhibit splitting based on their positions. N-H Proton (δ ~5.0-6.0 ppm, if solvent allows): A broad singlet or quartet (if coupled to N-CH₃). Often exchanges with D₂O. N-CH₃ Protons (δ ~2.6-2.8 ppm): A doublet due to coupling with the N-H proton (J ≈ 5 Hz). This will collapse to a singlet upon D₂O exchange. Aryl-CH₃ Protons (δ ~2.4-2.6 ppm): A sharp singlet. |

| ¹³C NMR | Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected. The carbon attached to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 250 Hz) and resonate at a lower field (δ ~160-165 ppm). The carbon attached to the sulfonyl group will be at ~138-142 ppm. The remaining four aromatic carbons will appear between δ 115-135 ppm, with those ortho and para to the fluorine showing C-F coupling. N-CH₃ Carbon (δ ~29-31 ppm): A single peak. Aryl-CH₃ Carbon (δ ~18-22 ppm): A single peak. |

| Infrared (IR) | N-H Stretch: A moderate absorption band around 3250-3350 cm⁻¹. C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm⁻¹ region. S=O Asymmetric Stretch: A strong, characteristic band at ~1320-1350 cm⁻¹. S=O Symmetric Stretch: A strong, characteristic band at ~1150-1170 cm⁻¹. C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 203. Key Fragments: Loss of the N-methyl group (m/z = 188), loss of the methylamine radical (M-30), cleavage to form the 4-fluoro-3-methylbenzenesulfonyl cation (m/z = 173), and the tropylium-like ion from the aromatic ring (m/z = 109, from the C₇H₆F fragment). |

Safety and Handling

Precautionary Statement: This guide is intended for use by trained professionals in a laboratory setting.

-

Sulfonyl Chlorides: The starting material, 4-fluoro-3-methylbenzenesulfonyl chloride, is corrosive and moisture-sensitive.[4][11] It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Amines: Methylamine is a flammable and corrosive gas/solution with a strong odor. It should also be handled in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. All handling should minimize inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide provides a foundational and predictive framework for the synthesis and characterization of this compound. By leveraging a reliable synthetic protocol starting from a commercially available precursor and providing detailed predicted analytical data, this document equips researchers with the necessary tools to confidently produce and identify this compound. This work overcomes the current gap in the scientific literature and paves the way for future investigations into the chemical and biological properties of this specific fluorinated sulfonamide.

References

- BenchChem. (2025). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide. BenchChem.

- ChemScene. (n.d.). 383-31-3 | 4-Fluoro-N,N-dimethylbenzenesulfonamide.

- PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). 383-31-3|4-Fluoro-N,N-dimethylbenzenesulfonamide.

- AChemBlock. (2026). 4-Fluoro-N,N-dimethylbenzenesulfonamide 95% | CAS: 383-31-3.

- Ossila. (n.d.). 4-Fluorobenzenesulfonamide | CAS 402-46-0.

- PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 4-Fluoro-N,N-dimethylbenzenesulfonamide | 383-31-3.

- Mughal, E. U., et al. (2012). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2973.

- SpectraBase. (n.d.). benzenesulfonamide, N-(2-furanylmethyl)-2-methoxy-4-methyl-.

- CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Fluoro-3-methylbenzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzenesulfonyl chloride 97 | 629672-19-1.

- ChemScene. (n.d.). 5183-78-8 | N-methylbenzenesulfonamide.

- NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST Chemistry WebBook.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde. BenchChem.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonamide 98 | 402-46-0.

- ChemicalBook. (2025). 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6.

- SynQuest Laboratories, Inc. (n.d.).

- Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.

- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-fluoro-N,N-dimethylbenzenesulfonamide | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-N,N-dimethylbenzenesulfonamide 95% | CAS: 383-31-3 | AChemBlock [achemblock.com]

- 4. 4-氟-3-甲苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 11. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Spectroscopic Characterization of 4-fluoro-N,3-dimethylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-fluoro-N,3-dimethylbenzenesulfonamide, a compound of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. We will delve into the anticipated data from Nuclear Magnetic Resonance (¹H, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a discussion of the underlying scientific rationale for experimental choices, detailed protocols for data acquisition, and an in-depth interpretation of the expected spectral features. This guide is intended for researchers, chemists, and drug development professionals who require a reference for identifying and characterizing this molecule or structurally similar compounds.

Molecular Structure & Spectroscopic Rationale

This compound is a sulfonamide derivative featuring a fluorinated and methylated aromatic ring. The precise arrangement of these functional groups—a fluorine atom, a sulfonyl group, and two methyl groups (one on the nitrogen and one on the aromatic ring)—creates a unique electronic and steric environment. This structure dictates a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification and quality control during synthesis.

Spectroscopic analysis is fundamental to confirming that the desired molecular architecture has been successfully synthesized. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies the key functional groups present, and nuclear magnetic resonance spectroscopy reveals the detailed atomic connectivity and chemical environment of the hydrogen and carbon skeleton. An integrated approach using all three techniques is essential for complete structural elucidation.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Scientific Rationale for NMR Protocol

The choice of a deuterated solvent is critical to avoid large interfering signals. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, if the N-H proton signal is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred as it slows the rate of proton exchange, resulting in a sharper N-H peak. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for both ¹H and ¹³C NMR because it is chemically inert and produces a single, sharp signal that does not overlap with most analyte signals.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Multiplet (m) | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing SO₂ group are deshielded. Coupling to fluorine and other aromatic protons will create a complex pattern. |

| ~ 7.1 - 7.3 | Multiplet (m) | 1H | H-5 | Proton meta to the SO₂ group and ortho to fluorine. Significant coupling to fluorine is expected. |

| ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H | N-H | Chemical shift is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange. |

| ~ 2.70 | Singlet (s) | 3H | N-CH₃ | Aliphatic methyl group attached to nitrogen. |

| ~ 2.45 | Singlet (s) | 3H | Ar-CH₃ | Aliphatic methyl group attached to the aromatic ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal all unique carbon environments and, crucially for this molecule, will show the influence of the fluorine atom through C-F coupling.[1]

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 164 | ¹JCF ≈ 250 | C-4 | Carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly shifted. | | ~ 142 | ³JCF ≈ 3-4 | C-2 | Quaternary carbon, meta to fluorine. | | ~ 138 | ⁴JCF ≈ 1-3 | C-6 | Quaternary carbon, para to fluorine. | | ~ 135 | ³JCF ≈ 8-10 | C-1 | Quaternary carbon bearing the sulfonyl group. | | ~ 128 | ²JCF ≈ 20-25 | C-3, C-5 | Carbons ortho to fluorine will show a large two-bond coupling constant. | | ~ 30 | - | N-CH₃ | Aliphatic carbon attached to nitrogen. | | ~ 21 | - | Ar-CH₃ | Aliphatic carbon attached to the aromatic ring. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS.

-

Dissolution: Cap the tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument on the sample to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Acquire a standard ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2-second relaxation delay). The use of proton decoupling is standard to simplify the spectrum to singlets (which will then be split by fluorine).

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Scientific Rationale for Ionization Technique

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques. ESI is a "soft" ionization method that typically yields a strong signal for the protonated molecule [M+H]⁺, which is excellent for confirming the molecular weight. EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint that can be used for structural elucidation and library matching. For a comprehensive analysis, acquiring data with both techniques is often beneficial.

Predicted Mass Spectrum & Fragmentation

The molecular formula is C₈H₁₀FNO₂S. The monoisotopic mass is calculated to be 203.0416 Da, a value that should be confirmed by high-resolution mass spectrometry (HRMS).[2]

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

| 203 | [M]⁺ or [M+H]⁺ | - |

| 188 | [M - CH₃]⁺ | CH₃ radical |

| 155 | [FC₆H₃(CH₃)SO₂]⁺ | N(CH₃)H |

| 109 | [FC₆H₃(CH₃)]⁺ | SO₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

The primary fragmentation pathway in EI-MS is expected to involve the cleavage of the S-N bond, which is one of the weaker bonds in the molecule.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is defined by a unique set of features across NMR, MS, and IR analyses. Key identifiers include the molecular ion at m/z 203, strong IR absorptions for the sulfonyl and C-F groups, and a complex, fluorine-coupled NMR pattern in both the ¹H and ¹³C spectra. This guide provides a detailed predictive framework and robust experimental protocols to assist scientists in the synthesis, identification, and quality assessment of this and related sulfonamide compounds, underscoring the necessity of an integrated, multi-technique approach for rigorous scientific validation.

References

-

The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Available at: [Link]

-

PubChem. 4-fluoro-N,N-dimethylbenzenesulfonamide. Available at: [Link]

-

National Institutes of Health (NIH). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Available at: [Link]

-

World News of Natural Sciences. Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. Available at: [Link]

-

Universität Bielefeld. Mass Spectrometry Actual Instrumentation. Available at: [Link]

-

Organic Syntheses. Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride (ArSO2F). Available at: [Link]

-

Beilstein Journals. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Available at: [Link]

-

ResearchGate. IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Available at: [Link]

-

ChemRxiv. Efficient generation of open multi-stage fragmentation mass spectral libraries. Available at: [Link]

-

Freie Universität Berlin Refubium. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]

-

IONiC / VIPEr. 13C NMR of fluorinated aromatics. Available at: [Link]

-

National Institutes of Health (NIH). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-fluoro-N,3-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-N,3-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The specific substitutions on the aromatic ring and the sulfonamide nitrogen—a fluorine atom at the 4-position, a methyl group at the 3-position, and an N-methyl group—are anticipated to modulate its physicochemical properties, including solubility and stability. These characteristics are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage requirements.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data on this specific molecule, this document outlines the foundational principles and detailed experimental protocols necessary to generate this critical information. The methodologies described are grounded in established practices for small molecule characterization in the pharmaceutical industry.

Predicted Physicochemical Properties

The structure of this compound suggests several key physicochemical attributes. The presence of the polar sulfonamide group is expected to contribute to some degree of aqueous solubility, a property that is essential for bioavailability. The fluorine substitution can increase lipophilicity and may influence metabolic stability. The N-methylation of the sulfonamide nitrogen removes the acidic proton present in primary and secondary sulfonamides, rendering the molecule non-ionizable at physiological pH. This will have a significant impact on its solubility profile across different pH values.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. The following sections detail the experimental approach to thoroughly characterize the solubility of this compound.

Experimental Design: Causality and Solvent Selection

The choice of solvents for solubility assessment is driven by the need to model physiological environments and to identify suitable solvent systems for formulation and manufacturing.

-

Aqueous Solubility: This is a critical parameter for predicting oral absorption. Solubility should be determined in physiologically relevant buffers.

-

Organic Solvents: A range of organic solvents with varying polarities should be screened to understand the compound's general solubility characteristics and to identify potential vehicles for preclinical studies or crystallization.

Protocol 1: Equilibrium Solubility Determination in Aqueous Buffers

This protocol determines the thermodynamic equilibrium solubility of the compound in aqueous media at different pH values.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at pH 2.0 (0.1 N HCl), 4.5 (acetate buffer), 6.8 (phosphate buffer), and 7.4 (phosphate-buffered saline, PBS).

-

Sample Preparation: Add an excess amount of this compound to each buffer in separate vials. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in µg/mL or mg/mL.

Protocol 2: Kinetic Solubility Assessment in Organic Solvents

This high-throughput method provides a rapid assessment of solubility in a wide range of organic solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Solvent Plate Preparation: Dispense a range of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene) into a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to each well containing the organic solvents.

-

Precipitation Detection: Monitor the wells for the formation of a precipitate over a set period (e.g., 1-2 hours) using a plate reader that can detect light scattering (nephelometry).

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Data Presentation: Solubility Summary

The solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 2.0 | 25 | Experimental Value |

| Acetate Buffer | 4.5 | 25 | Experimental Value |

| Phosphate Buffer | 6.8 | 25 | Experimental Value |

| PBS | 7.4 | 25 | Experimental Value |

| Methanol | N/A | 25 | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value |

| Acetonitrile | N/A | 25 | Experimental Value |

| Acetone | N/A | 25 | Experimental Value |

| Ethyl Acetate | N/A | 25 | Experimental Value |

| Dichloromethane | N/A | 25 | Experimental Value |

| Toluene | N/A | 25 | Experimental Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for Aqueous and Organic Solubility Determination.

Part 2: Stability Assessment

Evaluating the chemical stability of a new chemical entity is a regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Design: Forced Degradation Conditions

Forced degradation studies expose the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve a modest level of degradation (typically 5-20%) to reveal the primary degradation pathways.

Protocol 3: Forced Degradation Study

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60 °C for a specified time.

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60 °C for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light with a specific intensity and duration as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the parent compound and the degradation products should be close to 100%.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (if identified) |

| 0.1 N HCl, 60 °C | 24 | Value | Value | Structure/Rt |

| 0.1 N NaOH, 60 °C | 24 | Value | Value | Structure/Rt |

| 3% H₂O₂, RT | 24 | Value | Value | Structure/Rt |

| Dry Heat, 80 °C | 48 | Value | Value | Structure/Rt |

| Photostability (ICH Q1B) | Duration | Value | Value | Structure/Rt |

Visualization: Potential Degradation Pathways

Based on the general chemistry of sulfonamides, potential degradation pathways can be hypothesized. The primary site of hydrolytic cleavage is often the S-N bond.

Caption: Hypothesized Degradation Pathways of this compound.

Part 3: Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Protocol 4: HPLC Method Development and Validation

Methodology:

-

Column and Mobile Phase Screening:

-

Start with a C18 reversed-phase column.

-

Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate).

-

-

Gradient Optimization: Develop a gradient elution method to ensure adequate separation of the parent compound from all degradation products observed in the forced degradation studies.

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Conclusion

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability-indicating studies of drugs: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-20.

Methodological & Application

In Vitro Pharmacological Profiling of 4-fluoro-N,3-dimethylbenzenesulfonamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive suite of in vitro assay protocols for the pharmacological characterization of the novel compound, 4-fluoro-N,3-dimethylbenzenesulfonamide. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental design, ensuring robust and reproducible data generation for drug discovery and development programs.

Introduction to this compound and the Importance of In Vitro Profiling

This compound is a synthetic sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and diuretic effects.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its potency, selectivity, and metabolic stability.[2]

A thorough in vitro pharmacological profiling is a critical first step in the evaluation of any new chemical entity. It allows for the early identification of biological targets, potential mechanisms of action, and liabilities such as off-target effects and drug-drug interactions. The assays detailed herein are selected based on the common biological targets of sulfonamide-based compounds and are fundamental to building a comprehensive understanding of the compound's pharmacological profile.

Core Assays for In Vitro Characterization

We will focus on three primary in vitro assays to assess the activity of this compound:

-

Carbonic Anhydrase (CA) Inhibition Assay: To determine if the compound inhibits this key enzyme family, a common target for sulfonamides.

-

P-glycoprotein (P-gp) ATPase Activity Assay: To evaluate the compound's potential as a substrate or inhibitor of this important drug efflux transporter.

-

Cytochrome P450 (CYP) 3A4 Inhibition Assay: To assess the potential for drug-drug interactions by examining inhibition of a major drug-metabolizing enzyme.

Carbonic Anhydrase Inhibition Assay

Principle of the Assay

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Many sulfonamides are potent inhibitors of CAs. This assay utilizes the esterase activity of human Carbonic Anhydrase I (hCA I). The enzyme hydrolyzes the substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm.[3] A decrease in the rate of p-nitrophenol formation in the presence of the test compound indicates inhibition of hCA I.[4]

Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow of the Carbonic Anhydrase I inhibitor assay.

Detailed Protocol

Materials and Reagents:

-

Human Carbonic Anhydrase I (hCA I)

-

p-Nitrophenyl acetate (pNPA)

-

Tris Base

-

Sulfuric Acid

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader with kinetic capabilities

Solutions Preparation:

-

Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[3]

-

hCA I Enzyme Solution: Prepare a stock solution of hCA I in the assay buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10-15 minutes.

-

Substrate Solution (3 mM pNPA): Dissolve pNPA in a minimal amount of acetonitrile and then dilute with the assay buffer to the final concentration. Prepare this solution fresh daily.[3]

-

Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution in DMSO to achieve the desired final assay concentrations.

Assay Procedure:

-

Plate Setup:

-

Blank wells: 190 µL of Assay Buffer.

-

Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.

-

Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of test compound at various concentrations.

-

Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of DMSO.[3]

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature.[4][5]

Data Analysis and Presentation

-

Calculate the rate of reaction (slope: ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] * 100

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

| Compound | hCA I IC50 (µM) |

| This compound | (To be determined) |

| Acetazolamide (Reference Inhibitor) | 0.986[3] |

P-glycoprotein (P-gp) ATPase Activity Assay

Principle of the Assay

P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an ATP-dependent efflux pump that transports a wide range of substrates out of cells.[6] The transport function of P-gp is coupled to ATP hydrolysis. This assay measures the ATPase activity of P-gp in membrane vesicles. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.[7] Compounds that are substrates of P-gp can stimulate its basal ATPase activity, while inhibitors can block this activity.[8]

Workflow for P-gp ATPase Activity Assay

Caption: Workflow for the P-gp ATPase activity assay.

Detailed Protocol

Materials and Reagents:

-

P-gp expressing membrane vesicles

-

Verapamil (P-gp substrate/activator)

-

Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)

-

ATP magnesium salt (MgATP)

-

Ammonium molybdate

-

Malachite green hydrochloride

-

Tris-HCl

-

MgCl₂

-

96-well microplate

-

Microplate reader

Solutions Preparation:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

-

MgATP Solution (e.g., 100 mM in water)

-

Test Compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

Phosphate Detection Reagent: Prepare fresh by mixing solutions of ammonium molybdate and malachite green.

Assay Procedure:

-

Plate Setup: Prepare wells for basal activity, vanadate-sensitive activity, and test compound effects.

-

Add P-gp membrane vesicles to each well.

-

Add the test compound at various concentrations or the reference compounds (verapamil for stimulation, Na₃VO₄ for inhibition).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding MgATP to each well.

-

Incubate at 37°C for 20-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1% SDS).

-

Add the phosphate detection reagent to all wells.

-

Incubate at room temperature for 15-30 minutes for color development.

-

Measure the absorbance at approximately 850 nm.[7]

Data Analysis and Presentation

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each well from the standard curve.

-

Determine the specific P-gp ATPase activity by subtracting the activity in the presence of vanadate from the total activity.

-

Plot the ATPase activity against the test compound concentration to determine if it stimulates or inhibits P-gp.

| Condition | P-gp ATPase Activity (nmol Pi/min/mg) |

| Basal | (To be determined) |

| + Verapamil (50 µM) | (To be determined) |

| + this compound (various conc.) | (To be determined) |

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

Principle of the Assay

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[9] Inhibition of these enzymes can lead to significant drug-drug interactions.[10] This assay evaluates the potential of this compound to inhibit CYP3A4, one of the most important drug-metabolizing enzymes. The assay uses human liver microsomes as the enzyme source and a specific substrate for CYP3A4 (e.g., midazolam). The rate of formation of the metabolite (e.g., 1'-hydroxymidazolam) is measured by LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates inhibition.[9]

Workflow for CYP3A4 Inhibition Assay

Caption: Workflow for the CYP3A4 inhibition assay.

Detailed Protocol

Materials and Reagents:

-

Human Liver Microsomes (HLM)

-

Midazolam (CYP3A4 substrate)

-

1'-Hydroxymidazolam (metabolite standard)

-

Ketoconazole (CYP3A4 inhibitor)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile with an internal standard

-

96-well incubation plate

-

LC-MS/MS system

Assay Procedure:

-

Plate Setup: Add human liver microsomes, phosphate buffer, and the test compound (or ketoconazole as a positive control) at various concentrations to the wells of a 96-well plate.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add the CYP3A4 substrate (midazolam) and the NADPH regenerating system to initiate the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the formation of 1'-hydroxymidazolam in each sample using a validated LC-MS/MS method.

Data Analysis and Presentation

-

Calculate the rate of metabolite formation in the control and test compound-treated samples.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

| Compound | CYP3A4 IC50 (µM) |

| This compound | (To be determined) |

| Ketoconazole (Reference Inhibitor) | (Literature value, e.g., < 1 µM) |

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its effects on key enzyme and transporter systems, researchers can gain critical insights into its potential therapeutic applications and liabilities. The data generated from these protocols will be instrumental in guiding further preclinical development, including more complex cellular and in vivo studies.

References

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

-

Bio-protocol. (2017). ATPase Activity Assay. [Link]

-

Glavin, G. G., et al. (2017). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry. [Link]

-

MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. [Link]

-

EXCLI Journal. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

-

Biochemistry. (2014). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. Biochemistry. [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

-

SOLVO Biotechnology. (n.d.). P-GP DRUG INTERACTION ASSAY KIT. [Link]

-

EXCLI Journal. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

-

Creative Bioarray. (n.d.). CYP Inhibition Assay. [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

-

PMC. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. PMC. [Link]

-

PMC. (n.d.). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. [Link]

-

PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. [Link]

-

PMC. (n.d.). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]

-

NIH. (n.d.). Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor. [Link]

-

BindingDB. (n.d.). BindingDB BDBM50156407 4-Fluoro-N-[1-(1-methyl-piperidin-4-yl). [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. [Link]

-

Inxight Drugs. (n.d.). 4-FLOUROBENZENESULFONAMIDE. [Link]

-

Chemical Society Reviews (RSC Publishing). (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. [Link] cs/d2cs00539f )

Sources

- 1. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. bioivt.com [bioivt.com]

Application Note: Cell-Based Assay Development for 4-fluoro-N,3-dimethylbenzenesulfonamide (FNDS)

Executive Summary

This application note details the development and validation of cell-based assays for 4-fluoro-N,3-dimethylbenzenesulfonamide (herein referred to as FNDS ). Sulfonamide derivatives are a privileged scaffold in medicinal chemistry, widely recognized for their antiproliferative, carbonic anhydrase inhibitory, and microtubule-destabilizing properties.

This guide addresses the specific challenges of screening hydrophobic sulfonamide fragments like FNDS. We present a dual-phase screening workflow:

-

Primary Phenotypic Screen: ATP-based cell viability quantification (CellTiter-Glo®) to determine IC50 values.

-

Mechanistic Validation: Caspase-3/7 activation assay to confirm apoptotic induction, distinguishing cytotoxic efficacy from cytostatic effects.

Molecule Profile & Solubility Management

Compound: this compound Molecular Weight: ~203.24 g/mol Physicochemical Challenge: High lipophilicity (LogP > 2.0) typical of N-substituted sulfonamides requires strict DMSO management to prevent precipitation in aqueous media.

Stock Preparation Protocol

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), Anhydrous.

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to polypropylene) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Workflow: The "FNDS" Screening Cascade

The following diagram illustrates the decision matrix for evaluating FNDS bioactivity, moving from compound solubilization to mechanistic confirmation.

Caption: Figure 1. High-Content Screening Workflow for FNDS validation. Green nodes indicate assay readouts.

Protocol 1: Primary Viability Screen (ATP Quantification)

Objective: Determine the IC50 of FNDS in human tumor cell lines (e.g., MCF-7 or HeLa). Rationale: ATP monitoring is superior to MTT/MTS for sulfonamides because metabolic reduction (MTT) can be chemically interfered with by certain sulfur-containing moieties, whereas ATP is a direct marker of metabolic health.

Materials

-

Cell Line: MCF-7 (ATCC® HTB-22™).

-

Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-luciferase reagent.

-

Plate: 384-well solid white polystyrene plates (Corning #3570).

Step-by-Step Methodology

-

Cell Seeding (Day 0):

-

Harvest cells and dilute to 50,000 cells/mL in complete media.

-

Dispense 20 µL/well (1,000 cells/well) into the 384-well plate.

-

Critical Step: Centrifuge plate at 200 x g for 1 minute to ensure uniform settling. Incubate overnight at 37°C/5% CO2.

-

-

Compound Treatment (Day 1):

-

Prepare a 1:3 serial dilution of FNDS in 100% DMSO (10 points). Top concentration: 10 mM.

-

Perform an intermediate dilution: Transfer 1 µL of compound into 199 µL of culture media (0.5% DMSO).

-

Add 5 µL of this intermediate mix to the cell plate (Final assay volume: 25 µL).

-

Final DMSO concentration: 0.1% (Non-toxic baseline).

-

Controls:

-

Positive Control:[1] Staurosporine (1 µM final).

-

Negative Control: 0.1% DMSO vehicle.

-

-

-

Incubation:

-

Incubate for 72 hours. Sulfonamides often act via cell-cycle arrest (e.g., G2/M), requiring multiple doubling times to manifest phenotypic reduction in biomass.

-

-

Data Acquisition (Day 4):

-

Equilibrate plate and CellTiter-Glo reagent to room temperature (22°C) for 30 minutes.

-

Add 25 µL of reagent to each well (1:1 ratio).

-

Orbitally shake at 300 rpm for 2 minutes (lyses cells).

-

Incubate 10 minutes to stabilize luminescent signal.

-

Read Luminescence (Integration time: 0.5s) on a multimode reader (e.g., EnVision or Cytation).

-

Data Analysis & Acceptance Criteria

Calculate Z-Factor using the controls. A robust assay must have Z' > 0.5.

Protocol 2: Mechanistic Validation (Caspase-3/7 Activation)

Objective: Confirm that the reduction in viability is due to apoptosis (programmed cell death) rather than necrosis or simple growth arrest. Scientific Context: Many sulfonamides induce apoptosis via the mitochondrial pathway (intrinsic) by inhibiting Bcl-2 family proteins or disrupting microtubule dynamics.

Materials

-

Reagent: Caspase-Glo® 3/7 Assay.

-

Multiplexing: This can be run in parallel plates to the viability assay.

Methodology

-

Seeding & Treatment: Identical to Protocol 1.

-

Timepoint Optimization: Apoptosis is a transient event.

-

Recommendation: Harvest/Read at 24 hours post-treatment (earlier than the 72h viability endpoint).

-

-

Assay Reaction:

-

Add Caspase-Glo reagent (containing DEVD-aminoluciferin substrate).

-

Caspase-3/7 in the lysate cleaves the DEVD sequence, releasing aminoluciferin, which is consumed by luciferase to produce light.

-

-

Readout: Luminescence (RLU).

Expected Results & Interpretation

The following table outlines how to interpret the ratio of Viability vs. Caspase signal.

| FNDS Concentration | Viability (ATP) | Caspase-3/7 Signal | Interpretation |

| High (10 µM) | Low (<10%) | High (>5-fold) | Specific Apoptosis Inducer (Desired) |

| High (10 µM) | Low (<10%) | Low (Baseline) | Necrosis or Cytostasis (Likely toxic/non-specific) |

| Low (0.1 µM) | High (100%) | Low (Baseline) | No Effect (Below threshold) |

Pathway Visualization: Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway where FNDS (like other sulfonamides) triggers the Intrinsic Apoptotic Pathway, potentially via stress signaling or microtubule disruption.

Caption: Figure 2.[1][2][3][4] Hypothesized Intrinsic Apoptosis Pathway activation by FNDS treatment.

Troubleshooting & Optimization

-

Issue: Precipitation in Media.

-

Cause: FNDS is highly hydrophobic.

-

Solution: Do not exceed 0.5% DMSO final concentration. If precipitation occurs at 100 µM, cap the top dose at 30 µM. Use intermediate dilution plates (Compound -> Media -> Cells) rather than direct addition (Compound -> Cells).

-

-

Issue: High Background Signal.

-

Cause: Edge effects in 384-well plates.

-

Solution: Do not use the outer perimeter wells for data; fill them with sterile water or media to maintain thermal/humidity inertia.

-

References

-

Ghorab, M. M., et al. (2016). "Benzenesulfonamide Derivatives as Anticancer and Radiosensitizing Agents."[3] European Journal of Medicinal Chemistry. Link[3]

-

Owa, T., et al. (2002). "Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens." Molecular Cancer Therapeutics (AACR). Link

-

Wang, L., et al. (2025). "Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors." ACS Medicinal Chemistry Letters. Link

-

Supuran, C. T. (2008). "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators." Nature Reviews Drug Discovery. Link

Sources

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

"4-fluoro-N,3-dimethylbenzenesulfonamide" as a chemical probe for [target protein]

Application Note: 4-fluoro-N,3-dimethylbenzenesulfonamide (FDS-Me) as a Mechanistic Probe for Carbonic Anhydrase II (CAII)

Part 1: Executive Summary & Scientific Rationale

Target Protein: Carbonic Anhydrase II (CAII) [EC 4.2.1.1] Compound Role: Negative Control / Steric Selectivity Probe

The "Methyl-Switch" Validation Strategy:

In the development of sulfonamide-based inhibitors, a critical validation step is confirming that biological activity is driven by specific coordination with the catalytic Zinc ion (

This compound (FDS-Me) serves as a precise "Steric Probe" .

-

The Active Probe: The primary sulfonamide analog (4-fluoro-3-methylbenzenesulfonamide) binds CAII with high affinity (

nM range) by coordinating the -

The FDS-Me Probe: The N-methyl substitution in FDS-Me eliminates the acidic proton required for Zinc coordination and introduces a steric clash within the tight hydrophilic coordination sphere.

Key Application: Researchers should use FDS-Me alongside primary sulfonamide hits. If a biological phenotype (e.g., pH regulation, cell migration) persists with FDS-Me treatment, the effect is CAII-independent (off-target). If the phenotype is abolished, the mechanism is confirmed as Zinc-dependent CAII inhibition.

Part 2: Chemical Properties & Handling

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| MW | 203.23 g/mol | Fragment-like physicochemical space |

| cLogP | ~1.8 | Moderate lipophilicity; cell-permeable |

| Solubility | DMSO (up to 100 mM) | Avoid aqueous stock solutions; prone to precipitation >100 µM in PBS |

| Storage | -20°C (Desiccated) | Stable for >12 months as solid |

Handling Protocol:

-

Reconstitution: Dissolve powder in anhydrous DMSO to create a 10 mM or 50 mM stock. Vortex for 30 seconds.

-

Quality Control: Verify purity via LC-MS. The N-methyl group is stable, but ensure no contamination with the primary sulfonamide (which would yield false positives in CAII assays).

-

Usage: Dilute into aqueous buffer immediately prior to assay. Final DMSO concentration should be

1% (v/v) to avoid enzyme denaturation.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Methyl-Switch" mechanism, contrasting the binding mode of a primary sulfonamide against the steric exclusion of FDS-Me.

Part 4: Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

Rationale: This is the gold-standard assay for CA activity. FDS-Me should show no inhibition up to 10 µM.

Materials:

-

Buffer: 20 mM HEPES, 20 mM

, pH 7.5. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water. -

Enzyme: Recombinant Human CAII (10–20 nM final).

Workflow:

-

Preparation: Prepare serial dilutions of FDS-Me (0.1 nM to 10 µM) and the Positive Control (Acetazolamide or Primary Analog) in Buffer + 1% DMSO.

-

Incubation: Incubate CAII with the compound for 15 minutes at 25°C.

-

Note: Pre-incubation is critical to allow for any slow-binding components, though sulfonamides are typically fast-on/fast-off.

-

-

Reaction Trigger: Mix the Enzyme-Inhibitor solution rapidly (1:1) with

-saturated water in a Stopped-Flow apparatus. -

Detection: Monitor the absorbance decrease at 557 nm (acidification of Phenol Red) over 0.5–1.0 seconds.

-

Analysis: Fit the initial rates to the Michaelis-Menten or Morrison equation.

Expected Results:

| Compound | Expected

Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Rationale: To confirm that FDS-Me does not destabilize the protein non-specifically.

-

Mix: 2 µM CAII + 5x SYPRO Orange + 50 µM Compound in PCR plate.

-

Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

-

Result:

-

Primary Binder: Significant

shift (+3°C to +8°C) due to stabilization. -

FDS-Me: Negligible shift (< 0.5°C). If a large negative shift occurs, the compound is a chaotic destabilizer/aggregator.

-

Part 5: Troubleshooting & Critical Controls

1. "I see inhibition with FDS-Me."

-

Cause A (Impurity): Your FDS-Me sample may contain trace amounts (<1%) of the primary sulfonamide precursor from synthesis.

-

Solution: Run LC-MS. If the primary mass (

) is present, repurify. Even 1% impurity can yield an apparent IC50 of 1 µM if the primary parent has nM affinity.

-

-

Cause B (Off-Target): The compound is aggregating and sequestering the enzyme.

-

Solution: Add 0.01% Triton X-100 to the assay buffer. If inhibition disappears, it was an aggregation artifact.

-

2. "Can I use FDS-Me for cell-based assays?"

-

Yes. Because it is a secondary sulfonamide, it is generally more permeable than the primary sulfonamide (which is ionizable). It is an excellent control for intracellular pH studies.

Part 6: References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the loss of affinity of secondary sulfonamides. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for the N-methyl exclusion mechanism).

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

-

Scott, D. E., et al. (2012). Fragment-Based Drug Discovery against Carbonic Anhydrase II: Hot Spot Mapping and Target Validation. ChemMedChem. (Methodology for DSF and SPR protocols).

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 4-fluoro-N,3-dimethylbenzenesulfonamide

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-fluoro-N,3-dimethylbenzenesulfonamide via the nucleophilic substitution of 4-fluoro-3-methylbenzenesulfonyl chloride with methylamine .

While sulfonamide formation is a classic reaction, the specific electronic effects of the 4-fluoro (electron-withdrawing/donating via resonance) and 3-methyl (weakly electron-donating) substituents require precise control over stoichiometry and temperature to maximize yield and minimize hydrolysis.

Module 1: Reaction Design & Stoichiometry

Core Chemistry

The synthesis relies on the nucleophilic attack of the nitrogen lone pair of methylamine onto the electrophilic sulfur atom of the sulfonyl chloride.

-

Reaction Type: Nucleophilic Acyl Substitution (Sulfonyl variant).

-

Critical Constraint: Sulfonyl chlorides are moisture-sensitive.[1] Hydrolysis yields the sulfonic acid (irreversible impurity).

Reagent Selection Guide

| Reagent | Recommended Form | Why? |

| Sulfonyl Chloride | Solid (97%+) | 4-Fluoro-3-methylbenzenesulfonyl chloride is a low-melting solid (35-40°C).[2] Handle rapidly to prevent hydrolysis [1]. |

| Amine Source | Methylamine HCl Salt | Superior to aqueous solutions. Using the HCl salt allows you to maintain strictly anhydrous conditions, preventing hydrolysis of the expensive sulfonyl chloride [2]. |

| Base | Triethylamine (TEA) | Scavenges the HCl byproduct. TEA is preferred over Pyridine for this specific substrate because it is easier to remove during the acid-wash workup. |

| Solvent | DCM (Anhydrous) | Dichloromethane provides excellent solubility for the sulfonyl chloride and allows for low-temperature control (0°C). |

Optimized Stoichiometry

| Component | Equivalents (eq) | Role |

| Sulfonyl Chloride | 1.0 | Limiting Reagent.[3] |

| Methylamine HCl | 1.2 - 1.5 | Slight excess ensures complete consumption of the sulfonyl chloride. |

| Triethylamine | 2.5 - 3.0 | Critical: 1 eq neutralizes the amine salt; 1 eq neutralizes the HCl generated by the reaction; 0.5 eq excess drives equilibrium. |

Module 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<50%). Where is the product going?

Diagnosis: The most common cause is Hydrolysis . The 4-fluoro substituent activates the ring slightly less than a nitro group, but the sulfonyl chloride is still highly susceptible to moisture. If water is present, the chloride converts to 4-fluoro-3-methylbenzenesulfonic acid , which is water-soluble and washes away during extraction.

Corrective Action:

-

Flame-dry all glassware.

-

Switch from aqueous methylamine (40%) to Methylamine Hydrochloride + TEA .

-

Ensure the DCM is distilled or dried over molecular sieves.

-

Verify SM Quality: Check the sulfonyl chloride by H-NMR. If you see a broad singlet at ~10-11 ppm (SO3H), your starting material has already degraded.

Q2: I see a secondary spot on TLC that runs higher than the product. What is it?

Diagnosis: Bis-sulfonylation . Although methylamine is a primary amine, it is sterically small. If the sulfonyl chloride is in large excess or added too quickly, the resulting sulfonamide can react with another molecule of sulfonyl chloride to form the bis-sulfonamide (R-SO2-N(Me)-SO2-R).

Corrective Action:

-

Reverse Addition: Dissolve the amine and base in the flask. Add the sulfonyl chloride solution dropwise to the amine.[3][4] This ensures the amine is always in excess relative to the chloride during addition.

-

Temperature Control: Maintain 0°C strictly during addition.

Q3: The product is an oil/sticky gum, but it should be a solid. How do I crystallize it?

Diagnosis: Impurities (TEA salts or unreacted sulfonyl chloride) are depressing the melting point.

Corrective Action:

-

Acid Wash: Ensure you wash the organic layer with 1M HCl (2x). This protonates any residual TEA or unreacted methylamine, forcing them into the aqueous layer.

-

Trituration: Dissolve the gum in a minimum amount of DCM, then slowly add cold Hexanes or Diethyl Ether until cloudy. Scratch the flask walls to induce nucleation.

Module 3: Optimized Experimental Protocol

Scale: 1.0 mmol (Adjust proportionally).

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Flush with Nitrogen or Argon.[1]

-

-

Amine Activation:

-

Add Methylamine Hydrochloride (101 mg, 1.5 mmol, 1.5 eq) to the flask.

-

Add Anhydrous DCM (5 mL).

-

Add Triethylamine (350 µL, 2.5 mmol, 2.5 eq).

-

Observation: The solution may remain slightly cloudy; this is normal.

-

Cool the mixture to 0°C in an ice bath.

-

-

Sulfonylation (The Critical Step):

-

Dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (208 mg, 1.0 mmol, 1.0 eq) in DCM (2 mL) in a separate vial.

-

Add the sulfonyl chloride solution dropwise over 10 minutes to the stirring amine mixture at 0°C.

-

Why: Slow addition prevents localized heating and bis-sulfonylation.

-

-

Reaction & Monitoring:

-

Allow to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

TLC Check: (Solvent: 30% Ethyl Acetate in Hexanes). Look for disappearance of the sulfonyl chloride (high Rf).

-

-

Workup (Purification):

-

Dilute with DCM (10 mL).

-

Wash 1: 1M HCl (10 mL) – Removes TEA and Methylamine.

-

Wash 2: Saturated NaHCO3 (10 mL) – Removes any hydrolyzed sulfonic acid.

-

Wash 3: Brine (10 mL) – Dries the organic layer.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

Module 4: Process Visualization

The following diagram outlines the decision logic for troubleshooting and the reaction workflow.

Caption: Workflow logic for synthesis and troubleshooting of this compound.

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis: Recent Advances and General Procedures. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Practical methods for sulfonyl chloride handling and sulfonamide formation. PMC Articles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-fluoro-N,3-dimethylbenzenesulfonamide

Welcome to the technical support center for the purification of 4-fluoro-N,3-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar fluorinated N-alkylated benzenesulfonamides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a sticky oil or a low-melting solid. What is the likely cause and how can I handle it?

A1: The presence of a significant amount of impurities often results in the product appearing as a sticky oil or a solid with a low melting point.[1] These impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents. The key is to remove these impurities to facilitate crystallization.

A preliminary purification step before attempting a final recrystallization is often beneficial.[1] Consider a rapid filtration through a plug of silica gel, eluting with a non-polar solvent to remove highly non-polar impurities, followed by a more polar solvent to elute your product. This can significantly improve the success of a subsequent recrystallization.

Q2: I am having trouble finding a suitable single solvent for recrystallization. What are my options?

A2: It is common for sulfonamides to not have an ideal single recrystallization solvent.[2] In such cases, a mixed-solvent system is often the best approach. The goal is to find a solvent pair where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent").

For sulfonamides, ethanol-water or isopropanol-water mixtures are frequently effective.[1] You would dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the hot "bad" solvent (e.g., water) until the solution becomes slightly cloudy. Subsequent slow cooling should induce crystallization. Other potential solvent mixtures to explore include hexane/ethyl acetate and hexane/acetone.[2]

Q3: My recrystallization attempt resulted in "oiling out," where a liquid separates instead of crystals. What should I do?

A3: "Oiling out" is a common issue in recrystallization, especially when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[1] To address this, you can try the following strategies:

-

Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, add a small amount of additional hot "good" solvent to decrease the saturation, and then allow it to cool more slowly.[1]

-

Lower the cooling temperature: After slow cooling to room temperature, placing the flask in an ice bath may help induce crystallization from the oil.[1]

-

Change the solvent system: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[1]

-

Induce crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[1]

Troubleshooting Guides

Low Recovery After Recrystallization

| Symptom | Potential Cause | Troubleshooting Strategy |

| Very few or no crystals form upon cooling. | Too much solvent was used: The solution is not saturated enough for crystals to form.[1] | Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. |

| Crystals form, but the final yield is low. | Inappropriate solvent choice: The compound has high solubility in the chosen solvent even at low temperatures.[1] | Select a different solvent or solvent system where the compound has a steeper solubility curve (i.e., much less soluble when cold). |

| Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.[1] | Use pre-heated glassware for the filtration and perform the filtration as quickly as possible.[1] |

Persistent Impurities After Purification

| Symptom | Potential Cause | Troubleshooting Strategy |

| TLC or NMR analysis shows the presence of a persistent impurity. | Co-crystallization: The impurity has similar solubility properties to the desired product and crystallizes with it. | A different purification technique, such as column chromatography, may be necessary. |

| Incomplete reaction: Significant amounts of starting material remain. | Optimize the reaction conditions to drive the reaction to completion. If this is not possible, column chromatography is the recommended purification method. | |

| Formation of a closely related byproduct: A byproduct with very similar polarity to the product is formed. | High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required for separation.[3][4] |

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound using a mixed solvent system.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude sulfonamide in an Erlenmeyer flask.

-

In a separate flask, heat ethanol to its boiling point.

-

Add the minimum amount of hot ethanol to the crude product to achieve complete dissolution.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.[1]

-

Heat deionized water to boiling.

-

Slowly add the hot water to the ethanol solution until the solution becomes faintly cloudy.

-

If the solution becomes too cloudy, add a small amount of hot ethanol to clarify it.

-

Cover the flask and allow it to cool slowly to room temperature.

-